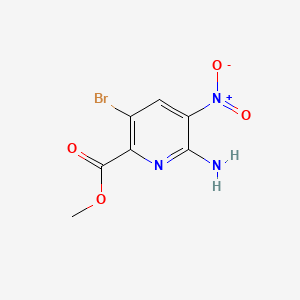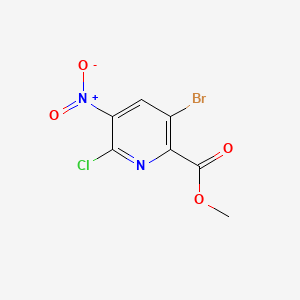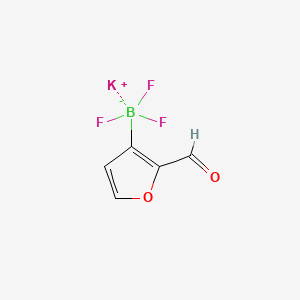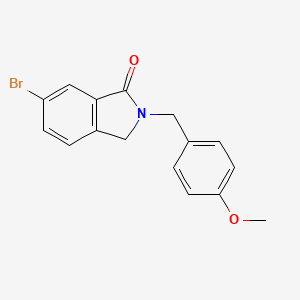![molecular formula C42H34O8P2Ru B8255660 [4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;ruthenium(2+);diacetate](/img/structure/B8255660.png)
[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;ruthenium(2+);diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetato[(S)-(-)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) is a ruthenium-based coordination compound. It is known for its application in asymmetric hydrogenation reactions, which are crucial in the synthesis of chiral molecules. The compound is characterized by its unique structure, which includes a ruthenium center coordinated with diacetate and a chiral diphosphine ligand.
Méthodes De Préparation
The synthesis of Diacetato[(S)-(-)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) typically involves the reaction of a ruthenium precursor with the chiral diphosphine ligand and acetic acid. The reaction is carried out under inert conditions to prevent oxidation. The product is usually purified by recrystallization or chromatography. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Diacetato[(S)-(-)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) primarily undergoes catalytic reactions, particularly asymmetric hydrogenation. This compound is used to hydrogenate functionalized ketones, allyl alcohols, and unsaturated carboxylic acids. Common reagents include hydrogen gas and various substrates that require reduction. The major products formed are chiral alcohols and amines, which are valuable in pharmaceuticals .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the field of asymmetric catalysis. It is used to synthesize chiral molecules, which are essential in the production of pharmaceuticals, agrochemicals, and fine chemicals. In biology and medicine, it aids in the synthesis of chiral drugs and intermediates. Industrially, it is employed in the production of enantiomerically pure compounds, which are crucial for the development of new drugs and materials .
Mécanisme D'action
The mechanism of action of Diacetato[(S)-(-)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms. The chiral diphosphine ligand provides a chiral environment, which induces asymmetry in the hydrogenation process. This results in the formation of chiral products with high enantioselectivity .
Comparaison Avec Des Composés Similaires
Similar compounds include other ruthenium-based catalysts such as Diacetato[®-(+)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) and Diacetato[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II). These compounds also serve as catalysts in asymmetric hydrogenation but differ in their ligand structures. The unique feature of Diacetato[(S)-(-)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) is its specific ligand, which provides distinct steric and electronic properties, leading to different selectivities and efficiencies in catalytic reactions .
Propriétés
IUPAC Name |
[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;ruthenium(2+);diacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28O4P2.2C2H4O2.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;2*1-2(3)4;/h1-24H,25-26H2;2*1H3,(H,3,4);/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGLLIGZFQVMBJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34O8P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-48-0 |
Source


|
| Record name | (OC-6-22)-Bis(acetato-κO,κO′)[(4R)-1,1′-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[1,1-diphenylphosphine-κP]]ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944450-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
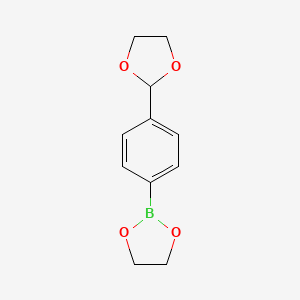
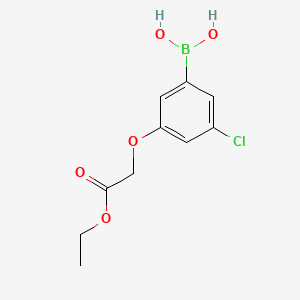
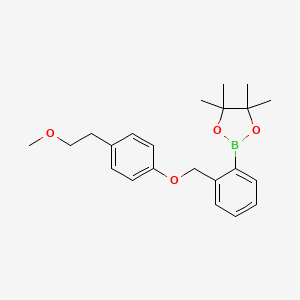
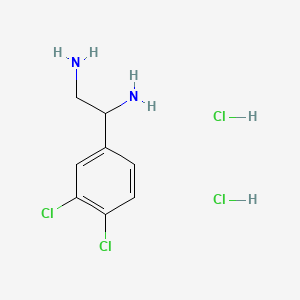
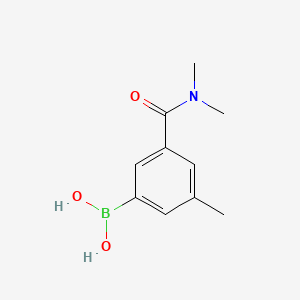
![6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8255626.png)
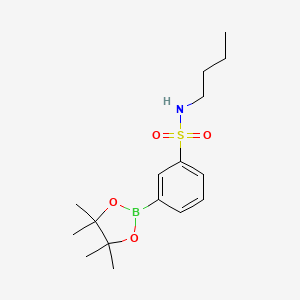
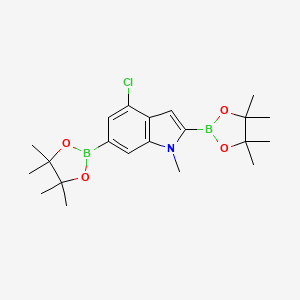
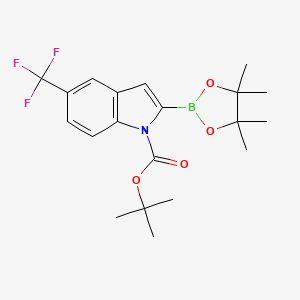
![[2-(2-Diphenylphosphanylphenoxy)phenyl]-diphenylphosphane;nickel(2+);dichloride](/img/structure/B8255672.png)
